molecular formula C6H11NO2 B8180691 4-Hydroxy-5,5-dimethylpyrrolidin-2-one

4-Hydroxy-5,5-dimethylpyrrolidin-2-one

Cat. No.: B8180691
M. Wt: 129.16 g/mol
InChI Key: OBINJZITHGAVRL-UHFFFAOYSA-N
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Description

4-Hydroxy-5,5-dimethylpyrrolidin-2-one is an organic compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol It is a derivative of pyrrolidinone, characterized by the presence of a hydroxyl group at the 4-position and two methyl groups at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5,5-dimethylpyrrolidin-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 4-hydroxy-2-pyrrolidone with methylating agents to introduce the methyl groups at the 5-position . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5,5-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of pyrrolidinone, such as ketones, alcohols, amines, and substituted pyrrolidinones .

Mechanism of Action

The mechanism of action of 4-Hydroxy-5,5-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrrolidinone ring play crucial roles in its biological activity. The compound may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects .

Properties

IUPAC Name

4-hydroxy-5,5-dimethylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(2)4(8)3-5(9)7-6/h4,8H,3H2,1-2H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBINJZITHGAVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC(=O)N1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-5,5-dimethylpyrrolidin-2-one
Reactant of Route 2
4-Hydroxy-5,5-dimethylpyrrolidin-2-one
Reactant of Route 3
4-Hydroxy-5,5-dimethylpyrrolidin-2-one
Reactant of Route 4
4-Hydroxy-5,5-dimethylpyrrolidin-2-one
Reactant of Route 5
4-Hydroxy-5,5-dimethylpyrrolidin-2-one
Reactant of Route 6
4-Hydroxy-5,5-dimethylpyrrolidin-2-one

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